2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide
Description
2-((5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide is a triazole-thio derivative featuring a 3-bromophenyl substituent, a phenyl group at the 4-position of the triazole ring, and a thioether-linked propan-1-one moiety.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3OS.BrH/c1-16(21(28)17-9-4-2-5-10-17)29-23-26-25-22(18-11-8-12-19(24)15-18)27(23)20-13-6-3-7-14-20;/h2-16H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSGINDVJPJXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone. The reaction occurs in an alkaline medium and is followed by the reduction of the resulting ketone. Characterization methods such as IR spectroscopy, NMR (both 1D and 2D), and HRMS are employed to confirm the structure of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines. One study reported that a related triazole compound demonstrated an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), indicating potent cytotoxic effects . The mechanisms underlying this activity include:
- Induction of apoptosis and autophagy in cancer cells.
- Inhibition of cell migration and colony formation.
- Induction of G2/M phase cell cycle arrest.
These effects were corroborated through various assays, including DAPI staining and western blot analysis for apoptotic markers such as cleaved caspase-3 .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties . The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Candida albicans. Preliminary results indicate that it possesses significant antimicrobial activity, with potential applications in treating infections caused by resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : It has been identified as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Selective COX Inhibition : In anti-inflammatory studies, it exhibited selective inhibition of COX-2 over COX-1, suggesting a dual role in both anticancer and anti-inflammatory pathways .
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress levels in treated cells, contributing to its protective effects against cellular damage .
Case Studies
A notable case study involved testing the compound's effects on MCF-7 cells (a breast cancer cell line). The study demonstrated that treatment led to:
- Increased levels of autophagy markers (LC3A/B).
- Enhanced apoptosis indicated by elevated cleaved caspase levels.
These findings support the hypothesis that the compound may serve as a promising candidate for further development in cancer therapeutics.
Comparative Analysis
To better understand the biological activity of this compound relative to other triazole derivatives, a comparison table is presented below:
| Compound Name | IC50 (μM) | Mechanism of Action | Activity Type |
|---|---|---|---|
| Compound A | 1.73 | Topoisomerase inhibition | Anticancer |
| Compound B | 5.00 | Apoptosis induction | Anticancer |
| Compound C | 15.62 | Antimicrobial | Antimicrobial |
| This Compound | 1.73 | Dual topoisomerase inhibition | Anticancer & Anti-inflammatory |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, suggesting its potential as an antimicrobial agent .
2. Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The specific structure of 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one hydrobromide may enhance its efficacy against fungal pathogens, making it a candidate for further exploration in antifungal therapies .
3. Anticancer Potential
Some studies have indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the bromophenyl group may contribute to the modulation of cellular pathways involved in cancer progression .
Case Studies
Several case studies have documented the applications and effects of similar triazole compounds:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a related triazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro studies on triazole derivatives revealed their ability to inhibit cancer cell proliferation in various lines, suggesting potential pathways for drug development targeting specific cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related triazole derivatives from the literature, focusing on substituent effects, spectral data, and physical properties.
Structural and Substituent Variations
Compound 6m : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key Differences :
- Incorporates a benzoxazole ring fused to the triazole-thione core.
- Features a 4-bromophenyl group (vs. 3-bromophenyl in the target) and a 2-methylphenyl substituent. The methyl group may increase lipophilicity compared to the target’s unsubstituted phenyl group .
Compound 5k : 1-(2-Bromophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one ()
- Key Differences :
- Contains a 2-bromophenyl group (positional isomer of the target’s 3-bromophenyl) and a fluoroquinazolinyl-piperidinyl substituent. The quinazoline-piperidine moiety introduces basicity and hydrogen-bonding capacity, which could enhance solubility .
Compound 5i : 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one ()
- Key Differences :
- Substitutes chlorine at the 3-position of the phenyl ring (vs. bromine in the target).
Physicochemical Properties
- Key Observations :
- Bromine substituents generally increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., halogen bonding).
- Compound 5k’s high melting point (192–193°C) suggests strong crystallinity, likely influenced by the 2-bromophenyl group and quinazoline ring.
Spectroscopic and Analytical Data
- Comparison with Target :
- The target’s thioether linkage (C-S-C) would lack the C=S IR absorption seen in Compound 6m, simplifying its spectral identification.
- Bromine’s isotopic pattern in mass spectrometry would distinguish the target from chlorinated analogs like 5i .
Q & A
Q. What are the established synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions involving cyclocondensation and thioether coupling. A typical protocol involves:
- Step 1 : Reacting 3-bromobenzoyl chloride with phenylhydrazine to form a hydrazinecarbothioamide intermediate.
- Step 2 : Cyclizing the intermediate with CS₂ under reflux to generate the 1,2,4-triazole-3-thiol core.
- Step 3 : Coupling the triazole-thiol with 2-bromo-1-phenylpropan-1-one via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.
- Step 4 : Salification with HBr to yield the hydrobromide salt. Key parameters include reaction time (4–6 hours at 80–100°C) and stoichiometric control to minimize byproducts. Yields typically range from 60–75% after recrystallization .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | CS₂, reflux, 6 hours | ~70% |
| Thioether coupling | K₂CO₃, DMF, 80°C | 65–75% |
Q. How is this compound characterized using spectroscopic and analytical methods?
- IR Spectroscopy : Confirms the presence of thioether (C–S stretch at 650–750 cm⁻¹), carbonyl (C=O at ~1680 cm⁻¹), and triazole ring (C=N at 1520–1580 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), methyl/methylene groups (δ 1.5–2.8 ppm), and hydrobromide proton (broad singlet at δ 10–12 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~195 ppm), triazole carbons (δ 145–160 ppm), and bromophenyl carbons (δ 120–135 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S, Br within ±0.3% of theoretical values).
Q. What crystallographic methods are used to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation in ethanol/water mixtures.
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement with software like ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for symmetry and packing analysis).
- Validation of bond angles/lengths (e.g., C–S bond: ~1.75 Å; triazole ring planarity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance thioether coupling efficiency .
- Solvent Optimization : Test DMSO or THF to reduce side reactions observed in DMF.
- Temperature Control : Lower cyclocondensation temperatures (70°C vs. 100°C) to prevent triazole ring decomposition.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) instead of recrystallization for higher purity (>98%) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Case Study : If ¹H NMR shows unexpected splitting in aromatic regions:
Verify sample purity via HPLC (C18 column, acetonitrile/water gradient).
Check for rotational isomers using variable-temperature NMR (VT-NMR) to assess conformational flexibility.
Compare with computational predictions (DFT calculations for optimized geometry and chemical shifts) .
- Contradictory IR Data : Ensure anhydrous conditions during analysis, as moisture can obscure C=O and N–H stretches.
Q. What computational approaches are used to model its stability and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole sulfur atom often exhibits high nucleophilicity (HOMO energy: −5.2 eV).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation tendencies.
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide pharmacological testing .
Q. How does the compound degrade under varying storage conditions?
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C, with HBr release above 200°C.
- Photodegradation : UV exposure (254 nm) leads to cleavage of the C–S bond, forming phenylpropan-1-one and triazole-thiol fragments. Store in amber vials at 4°C to minimize light/heat-induced degradation .
Key Methodological Takeaways
- Synthesis : Prioritize anhydrous conditions and stoichiometric precision.
- Characterization : Combine SC-XRD with DFT to resolve structural ambiguities.
- Optimization : Use DOE (Design of Experiments) to systematically vary reaction parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
